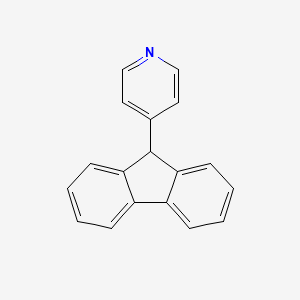

4-(9H-fluoren-9-yl)pyridine

Vue d'ensemble

Description

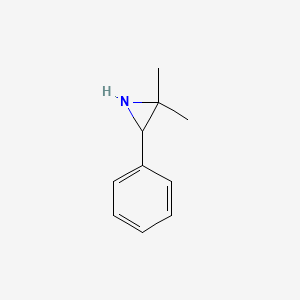

“4-(9H-fluoren-9-yl)pyridine” is a chemical compound with the molecular formula C₁₈H₁₃N . It is also known as 4-fluoren-9-ylpyridine .

Synthesis Analysis

The synthesis of “4-(9H-fluoren-9-yl)pyridine” can be achieved from diphenyl(4-pyridyl)methanol . The mixture is heated to 100°C for 15 minutes, cooled to room temperature, and poured . More detailed synthesis procedures can be found in the relevant papers .

Molecular Structure Analysis

The molecular structure of “4-(9H-fluoren-9-yl)pyridine” is characterized by a molecular formula of CHN, an average mass of 243.303 Da, and a monoisotopic mass of 243.104797 Da . The ChemSpider ID of this compound is 2027758 .

Physical And Chemical Properties Analysis

“4-(9H-fluoren-9-yl)pyridine” has a density of 1.2±0.1 g/cm³, a boiling point of 392.9±11.0 °C at 760 mmHg, and a flash point of 173.4±12.0 °C . It has one hydrogen bond acceptor, zero hydrogen bond donors, and one freely rotating bond . Its ACD/LogP is 3.76 .

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The design of blue-emitting materials for OLEDs remains challenging due to issues like low lifetime, low quantum efficiency, and high power consumption. However, 4-(9H-fluoren-9-yl)pyridine derivatives have shown promise in this area. Researchers have synthesized new fluorene-based conjugates with geminal donor-acceptor units at the C-9 position. These compounds exhibit blue emission with good quantum yield (40–70%) both in solution and thin film states. Their high thermal stability makes them valuable for optoelectronic applications .

Aggregation-Induced Emission (AIE) Materials

A novel luminogen, 2-((9H-fluoren-9-ylidene)methyl)pyridine, has been studied for its AIE properties. This compound shows polymorph-dependent AIE behavior, crystallizing in two polymorphs with different crystal shapes and colors. Both polymorphs exhibit high luminescence with the same photoluminescence quantum yield. Such AIE-active materials have potential applications in sensors, imaging, and stimuli-responsive systems .

Fluorene-Based Molecular Materials for Photovoltaics

Fluorene derivatives have been explored for their photovoltaic properties. For instance, 2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline (Py) exhibits UV-Vis absorption and photoluminescence spectra. Understanding the electronic properties of such compounds can aid in designing efficient organic solar cells .

Functional Materials with Fluorene-Pyridine Moieties

Researchers have synthesized fluorene-based conjugated molecules carrying orthogonal triphenylamine and pyridine moieties as donor-acceptor units. These materials exhibit blue emission and have potential applications in organic electronics, including OFETs and solar cells. The combination of fluorene and pyridine functionalities enhances their optoelectronic properties .

Stimuli-Responsive Materials

Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene (BFMPT) is another intriguing compound. It displays polymorph-dependent AIE behavior and could find applications in stimuli-responsive materials, such as smart coatings or drug delivery systems .

Safety and Hazards

The safety data sheet of a related compound, 9-Fluorenone, indicates that it causes serious eye irritation . It is recommended to wash the face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection . If in eyes, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention . The safety and hazards of “4-(9H-fluoren-9-yl)pyridine” specifically are not well-documented in the available literature.

Propriétés

IUPAC Name |

4-(9H-fluoren-9-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-3-7-16-14(5-1)15-6-2-4-8-17(15)18(16)13-9-11-19-12-10-13/h1-12,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQYNZZUBLVQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372607 | |

| Record name | 4-(9H-fluoren-9-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2769-87-1 | |

| Record name | 4-(9H-fluoren-9-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-4H-benzo[h]chromene-3-carbaldehyde](/img/structure/B3031297.png)

![2-Aza-6-thiabenzo[def]chrysene-1,3-dione](/img/structure/B3031299.png)

![11H-indolo[3,2-c]quinoline](/img/structure/B3031302.png)